molecular formula C11H21ClO2 B1670167 Decyl chloroformate CAS No. 55488-51-2

Decyl chloroformate

Cat. No. B1670167
CAS RN: 55488-51-2
M. Wt: 220.73 g/mol
InChI Key: AZZCHVHSWUYCQA-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

In a four necked round bottom flask, triphosgene (9.75 g, 32.8 mmol) was dissolved in toluene (140 mL) under argon atmosphere. After cooling to 0° C., pyridine (8.5 mL, 105 mmol) was added dropwise during 1 h and the resulting suspension stirred for further 1 h at 0° C. 1-Adamantanol (10.0 g, 65.7 mmol) was added portion-wise. After stirring at rt for 24 h, the solid was filtered-off and the solvent removed under vacuum to yield the title compound (12.3 g, 88%) as yellowish oil, which was used in the next step without further purification. FTIR (cm−1): 2913, 2854, 1780, 1455, 1354, 1152, 1038, 957, 835, 802.
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1.[C:19]12([OH:29])CC3CC(C[CH:21](C3)[CH2:20]1)C2.[C:30]1([CH3:36])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>>[C:2]([Cl:1])(=[O:4])[O:29][CH2:19][CH2:20][CH2:21][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:30][CH3:36]

Inputs

Step One
Name
Quantity
9.75 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
140 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting suspension stirred for further 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at rt for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(OCCCCCCCCCC)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.